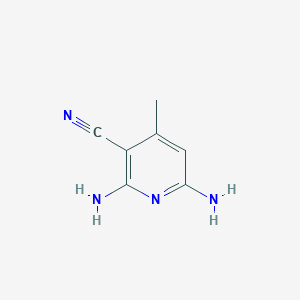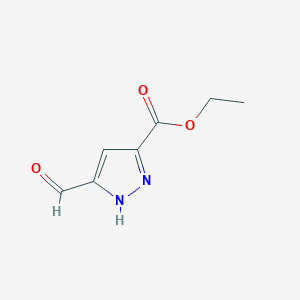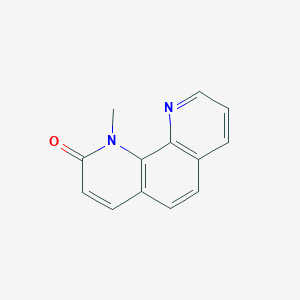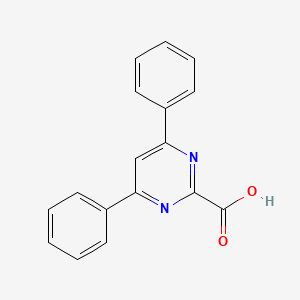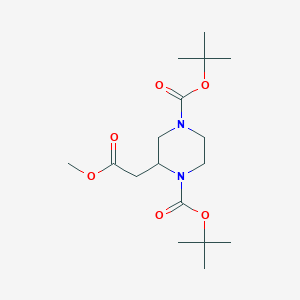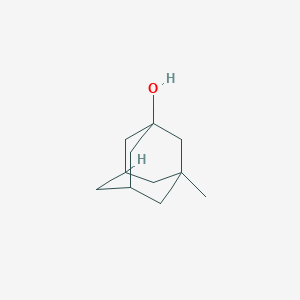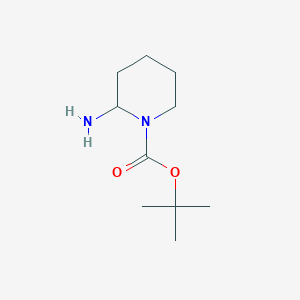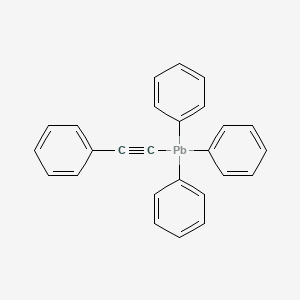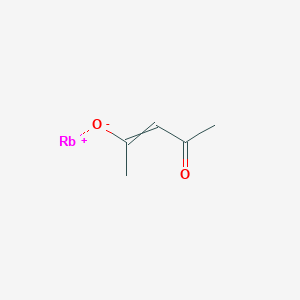
Rubidium-2,4-pentanedionate
Descripción general
Descripción
Rubidium-2,4-pentanedionate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Rb(acac)3, and it is a coordination complex of rubidium with 2,4-pentanedione.
Aplicaciones Científicas De Investigación
Rb(acac)3 has been widely used in scientific research as a precursor for the synthesis of rubidium nanoparticles. These nanoparticles have unique optical and magnetic properties, making them useful for a wide range of applications, including biomedical imaging, drug delivery, and catalysis.
Mecanismo De Acción
The mechanism of action of Rb(acac)3 is not fully understood. However, studies have shown that it can interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Rb(acac)3 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Rb(acac)3 is its high solubility in polar solvents, which makes it easy to handle and use in experiments. However, one of the limitations of Rb(acac)3 is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of Rb(acac)3 in scientific research. One possible direction is the development of new methods for the synthesis of rubidium nanoparticles using Rb(acac)3 as a precursor. Another possible direction is the use of Rb(acac)3 in the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Rubidium-2,4-pentanedionate is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for the use of Rb(acac)3 in scientific research are also promising, and further research is needed to fully understand its potential applications.
Propiedades
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Rb/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJJZNKHNDSRAE-LNKPDPKZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O2Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium-2,4-pentanedionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)



